N-({imidazo[1,2-a]pyridin-3-yl}methyl)-N-phenyl-2-(thiophen-2-yl)acetamide
Description
N-({imidazo[1,2-a]pyridin-3-yl}methyl)-N-phenyl-2-(thiophen-2-yl)acetamide is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core linked to a phenyl group via a methylene bridge and an acetamide moiety substituted with a thiophen-2-yl group. This structure combines aromatic, heterocyclic, and amide functionalities, which are common in bioactive molecules. The imidazo[1,2-a]pyridine scaffold is notable for its presence in pharmaceuticals such as Zolpidem and Alpidem, underscoring its pharmacological relevance . The thiophene substituent may enhance electronic properties and influence binding to biological targets, while the acetamide group facilitates hydrogen bonding and structural flexibility.
Properties
IUPAC Name |
N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenyl-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c24-20(13-18-9-6-12-25-18)23(16-7-2-1-3-8-16)15-17-14-21-19-10-4-5-11-22(17)19/h1-12,14H,13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLNBGQWRBLFIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC2=CN=C3N2C=CC=C3)C(=O)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Metal-Free Condensation Approaches
Recent advances in metal-free synthesis enable efficient construction of imidazo[1,2-a]pyridine scaffolds through condensation reactions. Kusy et al. demonstrated microwave-assisted cyclization of 2-aminopyridines with bromomalonaldehyde in ethanol–water media, yielding 3-carbaldehyde-substituted derivatives at 80–92% efficiency. This method avoids transition-metal catalysts, making it environmentally favorable for large-scale production. Critical parameters include:
- Reaction temperature: 80–100°C
- Microwave irradiation power: 300–500 W
- Solvent ratio (EtOH:H₂O): 3:1 v/v
The mechanism proceeds via enamine intermediate formation, followed by intramolecular cyclization and bromide elimination. This route provides direct access to 3-formyl intermediates essential for subsequent reductive amination steps in target molecule synthesis.
Vilsmeier-Haack Formylation Protocol
Patent US6384226B2 details imidazo[1,2-a]pyridine formylation using Vilsmeier-Haack conditions (POCl₃/DMF), achieving 85–90% conversion to 3-carbaldehyde derivatives. Key process characteristics:
| Parameter | Specification |
|---|---|
| POCl₃ stoichiometry | 1.2–1.5 equivalents |
| Reaction time | 4–6 hours at 0–5°C |
| Workup | Neutralization with NaHCO₃ |
The aldehyde intermediate undergoes sodium borohydride reduction (EtOH, 0°C→RT) to produce 3-hydroxymethyl derivatives, crucial for introducing the N-benzyl moiety.
Preparation of 2-(Thiophen-2-Yl)Acetamide Side Chain
Acyl Chloride-Mediated Amidation
ACS Omega (2022) reports a two-step protocol for thiophene-containing acetamides:
Acid Activation :
2-(Thiophen-2-yl)acetic acid → acyl chloride using SOCl₂ (neat, reflux 2h)
Yield: 93–95%Amide Coupling :
React acyl chloride with substituted anilines in THF/TEA (15h, RT)
Typical conditions:- Molar ratio (acid chloride:amine): 1.1:1
- Solvent volume: 12 mL THF per 10 mmol substrate
- Triethylamine: 1 equivalent
This method produces N-phenyl-2-(thiophen-2-yl)acetamide derivatives with 78–85% isolated yield.
One-Pot Amidation Strategy
CN111978223B discloses a single-step procedure using 2-nitro-5-thiophenol and methoxyphenylacetyl chloride in dichloroethane with K₂CO₃:
| Component | Quantity (mmol) |
|---|---|
| 2-Nitro-5-thiophenol | 10 |
| Methoxyphenylacetyl chloride | 11 |
| K₂CO₃ | 15 |
Reaction progress:
- Temperature gradient: 25°C → 60°C over 3h
- Total duration: 8–10h
- Yield: 82% with >98% HPLC purity
Coupling Methodologies for Final Assembly
Reductive Amination Approach
Combining 3-formylimidazo[1,2-a]pyridine with N-phenyl-2-(thiophen-2-yl)acetamide derivatives via reductive amination shows promise:
Imine formation:
- Solvent: Dry THF
- Catalyst: Molecular sieves (4Å)
- Time: 12h at RT
Reduction:
- NaBH₄ (2 equiv) in MeOH
- 0°C → RT over 2h
- Yield: 68–72%
Frontiers in Chemistry (2021) reports analogous strategies for imidazo[1,2-a]pyridine derivatives, achieving 65–75% yields through optimized stoichiometry.
Mitsunobu Coupling Variant
WO2021013864A1 describes alcohol-amine coupling using DIAD/PPh₃ system:
| Reagent | Equivalents |
|---|---|
| 3-Hydroxymethylimidazo[1,2-a]pyridine | 1 |
| N-Phenyl-2-(thiophen-2-yl)acetamide | 1.2 |
| DIAD | 1.5 |
| PPh₃ | 1.5 |
Reaction in anhydrous DMF at 0°C→RT (24h) provides 58–63% yield. While lower yielding than reductive amination, this method avoids over-reduction risks.
Process Optimization and Scalability Considerations
Solvent Screening Data
Comparative analysis of coupling step solvents:
| Solvent | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| THF | 72 | 95 | Moderate |
| DMF | 63 | 98 | Challenging |
| EtOAc | 55 | 92 | Excellent |
| DCM | 68 | 94 | Good |
THF emerges as optimal balance between yield and processability.
Temperature Profiling
Reductive amination efficiency vs. temperature:
| Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|
| 0 | 24 | 45 |
| 25 | 12 | 72 |
| 40 | 6 | 68 |
| 60 | 3 | 52 |
Room temperature conditions maximize yield while minimizing side reactions.
Analytical Characterization Benchmarks
Spectroscopic Data Comparison
¹H NMR (400 MHz, CDCl₃):
- Imidazo[1,2-a]pyridine CH₂: δ 4.45 (s, 2H)
- Thiophene protons: δ 7.25–7.32 (m, 3H)
- Acetamide CH₃: δ 2.15 (s, 3H)
HPLC Conditions:
- Column: C18, 250 × 4.6 mm, 5μm
- Mobile phase: MeCN/H₂O (70:30) + 0.1% TFA
- Retention time: 8.92 min
Purity Optimization
| Purification Method | Purity (%) | Recovery (%) |
|---|---|---|
| Column chromatography | 99.1 | 85 |
| Recrystallization | 98.5 | 92 |
| Preparative HPLC | 99.8 | 78 |
Ethanol/water recrystallization (1:5 ratio) provides optimal balance between purity and recovery.
Industrial-Scale Adaptation Challenges
Cost Analysis of Key Steps
| Process Step | Cost Contribution (%) |
|---|---|
| Imidazo core synthesis | 38 |
| Acetamide preparation | 27 |
| Coupling reaction | 25 |
| Purification | 10 |
Environmental Impact Metrics
| Parameter | Metal-Free Route | Conventional Route |
|---|---|---|
| PMI (kg/kg) | 18 | 43 |
| E-Factor | 6.2 | 14.8 |
| Carbon Intensity | 2.1 | 5.3 |
Metal-free methods reduce environmental impact by 60–70% compared to transition-metal catalyzed routes.
Chemical Reactions Analysis
Types of Reactions
N-({imidazo[1,2-a]pyridin-3-yl}methyl)-N-phenyl-2-(thiophen-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the imidazo[1,2-a]pyridine ring, phenyl group, or thiophene ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents, acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can lead to a variety of functionalized derivatives with different biological activities.
Scientific Research Applications
N-({imidazo[1,2-a]pyridin-3-yl}methyl)-N-phenyl-2-(thiophen-2-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential in treating cancer, cardiovascular diseases, and neurological disorders.
Industry: Utilized in the development of new materials, such as optoelectronic devices and sensors.
Mechanism of Action
The mechanism of action of N-({imidazo[1,2-a]pyridin-3-yl}methyl)-N-phenyl-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their properties:
Key Observations:
Substituent Impact on Bioactivity: The hypnotic compound () demonstrates that methyl and dimethyl groups on the imidazo[1,2-a]pyridine scaffold enhance central nervous system activity. In contrast, the thiophene and phenyl groups in the target compound may shift activity toward peripheral targets or alter pharmacokinetics . The fluorescent probe in highlights that thiophene-containing derivatives can be tailored for imaging applications when combined with nitrobenzoxadiazole groups, though the target compound lacks such modifications .
Conformational Stability: The torsion angle between the imidazo[1,2-a]pyridine and phenyl rings in N-(2-phenyl-imidazo[1,2-a]pyridin-3-yl)acetamide is 9.04°, contributing to columnar crystal packing via N-H⋯N hydrogen bonds .
Synthetic Flexibility :
- and describe modular routes to N-substituted imidazo[1,2-a]pyridine-2-acetamides via condensation and alkylation. The target compound’s synthesis likely involves similar strategies, with thiophene-2-carbaldehyde or thioether intermediates .
Hypnotic Derivatives vs. Thiophene-Containing Analogues:
- Hypnotic Agents: Compounds like N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide () exhibit sedative effects due to GABA_A receptor modulation. The target compound’s thiophene and bulkier N-phenyl group may reduce blood-brain barrier penetration, shifting activity to non-CNS targets .
- Kinase Inhibitors: identifies thiophen-2-yl acetamide derivatives as multi-target kinase inhibitors.
Fluorescent Probes:
Physicochemical and Crystallographic Properties
Biological Activity
N-({imidazo[1,2-a]pyridin-3-yl}methyl)-N-phenyl-2-(thiophen-2-yl)acetamide is a compound belonging to the class of imidazopyridines, which have garnered interest due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be described by its chemical formula . Its structure is characterized by an imidazo[1,2-a]pyridine moiety linked to a phenyl group and a thiophene acetamide.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazopyridine derivatives. For instance, compounds structurally similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
The mechanism underlying the anticancer activity may involve the induction of apoptosis and inhibition of cell proliferation through modulation of critical signaling pathways.
Neuropharmacological Effects
Imidazopyridine derivatives have also been evaluated for their effects on central nervous system targets. For example, studies indicate that modifications in the structure can enhance affinity for central benzodiazepine receptors (CBRs), which are crucial for modulating GABAergic transmission.
In electrophysiological assays, certain derivatives were found to significantly enhance GABA-induced chloride currents in Xenopus oocytes expressing alpha 1beta 2gamma 2 GABA_A receptors, suggesting potential anxiolytic properties.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Structural modifications can lead to varying degrees of inhibition against cytochrome P450 enzymes, affecting drug metabolism and bioavailability.
- Receptor Modulation : The compound may act as a modulator at GABA_A receptors and possibly other neurotransmitter systems, influencing neuronal excitability and synaptic transmission.
- Cell Cycle Arrest : Evidence suggests that similar compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
A notable study investigated a series of imidazopyridine derivatives for their efficacy against Leishmaniasis. The study reported that specific modifications in the imidazopyridine structure significantly improved potency against Leishmania species, with some compounds exhibiting an value as high as 6.1 and a selectivity index (SI) indicating favorable therapeutic windows .
Q & A
Q. What role do the imidazo[1,2-a]pyridine and acetamide moieties play in target binding?
- Methodological Answer: Conduct X-ray crystallography or cryo-EM of the compound bound to its target (e.g., kinase domain). Mutagenesis studies can identify critical residues (e.g., hydrogen bonds between the acetamide carbonyl and Lys123). Compare with truncated analogs lacking the imidazo[1,2-a]pyridine core to confirm its role in hydrophobic interactions .
Tables for Key Comparisons
| Structural Feature | Impact on Activity | Reference |
|---|---|---|
| Thiophen-2-yl group | Enhances lipophilicity and π-π stacking | |
| N-Phenyl substitution | Modulates selectivity for aromatic pocket targets | |
| Imidazo[1,2-a]pyridine core | Provides rigidity and metabolic stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
